N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide
Description
N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to a 2,4,6-trimethylbenzenesulfonamide group.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2S2/c1-13-11-14(2)20(15(3)12-13)28(25,26)23-10-9-19-16(4)24-21(27-19)17-5-7-18(22)8-6-17/h5-8,11-12,23H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYUBPVQXILTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable electrophile. The final step involves the sulfonation of the trimethylbenzene ring, followed by the coupling of the thiazole and fluorophenyl intermediates with the sulfonamide group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperatures and times, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Systems
Target Compound
- Core : 1,3-Thiazole (5-membered ring with sulfur and nitrogen).
- Substituents :
- 4-Fluorophenyl at position 2.
- Methyl at position 3.
- Sulfonamide Group : 2,4,6-Trimethylbenzene-sulfonamide linked via an ethyl group.
Triazole Derivatives (Compounds 7–9 in )
- Core : 1,2,4-Triazole (5-membered ring with three nitrogen atoms).
- Substituents :
- 4-(4-X-phenylsulfonyl)phenyl at position 4.
- 2,4-Difluorophenyl at position 4.
- Tautomerism : Exists as thione tautomers (C=S confirmed by IR at 1247–1255 cm⁻¹; absence of S-H stretch at ~2500–2600 cm⁻¹) .
Pyrimidine Sulfonamide ()
- Core : Pyrimidine (6-membered ring with two nitrogen atoms).
- Substituents :
- Bromo and morpholinyl groups on the pyrimidine ring.
- 2,4,6-Trimethylbenzenesulfonamide linked via a thioether group.
Key Differences :
- The thiazole core (target) offers distinct electronic properties compared to triazoles (electron-deficient due to three nitrogens) or pyrimidines (larger, planar structure).
Substituent Effects on Physicochemical Properties
Research Implications and Gaps
- Biological Activity : While biological data for the target compound are unavailable, sulfonamide derivatives often exhibit protease or kinase inhibitory activity. The 4-fluorophenyl group may enhance target binding via hydrophobic interactions.
- Structural Optimization : Substituting the thiazole core with triazoles (as in ) could modulate electronic properties and tautomerism, impacting potency.
- Spectral Validation : IR and NMR data from provide a benchmark for validating the target compound’s tautomeric state and functional groups.
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The structure incorporates a thiazole ring, a fluorophenyl group, and a sulfonamide moiety, which are crucial for its biological activity.
The compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The sulfonamide functional group is known for its ability to inhibit specific enzymes. This compound has shown potential as an enzyme inhibitor by binding to active sites and altering enzyme conformation through hydrogen bonding and hydrophobic interactions.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties. Its thiazole moiety is often linked to activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by interfering with cellular signaling pathways and inhibiting tumor cell proliferation .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Selectivity : The compound has shown selective inhibition against certain enzymes involved in cancer progression and inflammation.
- Potency : In vitro studies have reported significant potency in inhibiting target enzymes at low micromolar concentrations .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested.
- Anticancer Activity : In a preclinical model using human cancer cell lines, the compound inhibited cell growth with IC50 values in the range of 10–20 µM. Mechanistic studies indicated that it induces apoptosis in cancer cells through caspase activation pathways .
- Enzyme Inhibition : A detailed kinetic analysis revealed that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer.
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole core via condensation of a fluorophenyl-substituted thioamide with α-bromoketones under reflux in ethanol .
- Step 2 : Sulfonamide coupling using 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C .
- Optimization : Reaction yield and purity depend on temperature control, solvent polarity, and stoichiometric ratios. For example, using polar aprotic solvents like DMF improves sulfonamide coupling efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm regiochemistry of the thiazole ring and sulfonamide linkage (e.g., H and C NMR) .
- HPLC : For assessing purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : To verify molecular formula and detect synthetic byproducts .
Q. How can researchers evaluate its preliminary biological activity?
Standard protocols include:
- In vitro antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria .
- Anticancer screening : Cell viability assays (e.g., MTT) using human cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Contradictions may arise from differences in assay conditions or compound stability. Strategies include:
- Orthogonal assays : Validate results using complementary methods (e.g., flow cytometry for apoptosis vs. Western blot for protein markers) .
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., fluorophenyl vs. chlorophenyl substitution) .
- Stability studies : Monitor compound degradation in buffer/DMSO using LC-MS over 24–72 hours .
Q. What experimental designs are suitable for mechanistic studies?
Approaches include:
- X-ray crystallography : Resolve 3D structure to identify binding motifs (e.g., sulfonamide interactions with target proteins) .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., carbonic anhydrase IX) .
- Kinetic studies : Measure enzyme inhibition constants () under varying pH/temperature conditions .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Key steps:
- Analog synthesis : Modify substituents (e.g., methyl groups on the benzene ring, fluorophenyl position) .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate structural features with activity .
- Data clustering : Apply multivariate analysis (e.g., PCA) to identify dominant SAR trends across biological assays .
Q. What strategies improve reaction yield and purity in large-scale synthesis?
- Design of Experiments (DoE) : Optimize variables (temperature, solvent, catalyst loading) using response surface methodology .
- Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
